Cas no 13553-79-2 (Rifamycin S)

Rifamycin S is a semisynthetic antibiotic derived from rifamycin B, belonging to the ansamycin class. It exhibits potent antibacterial activity, particularly against Gram-positive bacteria and Mycobacterium tuberculosis. The compound functions by inhibiting bacterial DNA-dependent RNA polymerase, thereby disrupting transcription. Rifamycin S is valued for its broad-spectrum efficacy and low toxicity profile, making it suitable for research and therapeutic applications. Its stability and solubility properties facilitate formulation in various pharmaceutical preparations. Additionally, Rifamycin S serves as a key intermediate in synthesizing other rifamycin derivatives, enhancing its utility in antibiotic development. Its mechanism of action and structural versatility underscore its significance in antimicrobial research.
Rifamycin S structure
Rifamycin S structure
Product Name:Rifamycin S
CAS No:13553-79-2
MF:C37H45NO12
MW:695.7527
MDL:MFCD06198807
CID:49337
PubChem ID:354335535
Update Time:2025-05-20

Rifamycin S Chemical and Physical Properties

Names and Identifiers

    • Rifamycin S
    • 1,4-Dideoxy-1,4-dihydro-1,4-dioxo-rifamycin
    • Rifampicin S
    • rifomycin S
    • (12S,3E,5S,13E,15Z)-7t-acetoxy-15,9c,11t-trihydroxy-5r-methoxy-12,4,6t,8c,10c,12t,16-heptamethyl-2-oxa-18-aza-1(2,7)-naphtho[2,1-b]furana-cyclooctadecaphane-3,13,15-triene-11,6,9,17-tetraone
    • 1,4-Dideoxy-1,4-dihydro-1,4-dioxorifamycin
    • EINECS 236-938-4
    • NCI 144-130
    • O1,O4-didehydro-rifamycin
    • Rifamycin,1,4-dideoxy-1,4-dihydro-1,4-dioxo
    • rifamycin-S
    • rifaximin S
    • rifomycin-S
    • UNII-PI53N820JV
    • Rifaximin EP Impurity E
    • Rifaximin impurity E (EP)
    • 4-dideoxy-1,4-dihydro-1,4-dioxo-rifamycin
    • Rifamycin, 1,4-dideoxy-1,4-dihydro-1,4-dioxo-
    • 5,17,19,21-tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-21-aceta
    • rifomycins
    • nci144-130
    • s4425
    • MFCD06198807
    • PI53N820JV
    • 13553-79-2
    • DTXSID301043935
    • NSC 144130
    • RIFAMYCIN S [EP IMPURITY]
    • RIFAXIMIN IMPURITY E [EP IMPURITY]
    • RIFAMYCIN SODIUM IMPURITY B [EP IMPURITY]
    • ((2S,12Z,14E,16S,17S,18R,19R,20R,21S,22R,23S,24E)-5,17,19-TRIHYDROXY-23-METHOXY-2,4,12,16,18,20,22-HEPTAMETHYL-1,6,9,11-TETRAOXO-1,2-DIHYDRO-2,7-(EPOXYPENTADECA(1,11,13)TRIENAZANO)NAPHTHO(2,1-B)FURAN-21-YL ACETATE
    • Rafamycin S
    • NSC144130
    • SCHEMBL415695
    • Q27116328
    • [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate
    • 2,7-(Epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-1,6,9,11(2H)-tetrone, 5,17,19,21-tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-, 21-acetate
    • BTVYFIMKUHNOBZ-ODRIEIDWSA-N
    • CHEMBL236921
    • BRN 0604802
    • CHEBI:34948
    • RIFAMYCIN S [MI]
    • NSC-144130
    • RIFAMYCIN S (EP IMPURITY)
    • RIFAMYCIN SODIUM IMPURITY B (EP IMPURITY)
    • RIFAXIMIN IMPURITY E (EP IMPURITY)
    • A11758
    • ((7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo(23.3.1.14,7.05,28)triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl) acetate
    • MDL: MFCD06198807
    • Inchi: 1S/C37H45NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,41-43H,1-9H3,(H,38,46)/b11-10?,14-13+,17-12?/t16-,18+,19+,20+,25-,29-,30+,33+,37-/m0/s1
    • InChI Key: BTVYFIMKUHNOBZ-NIRICNDZSA-N
    • SMILES: O(C(C([H])([H])[H])=O)[C@]1([H])[C@]([H])(C([H])([H])[H])[C@]([H])(C([H])=C([H])O[C@]2(C([H])([H])[H])C(C3C4C(C([H])=C(C(C=4C(=C(C([H])([H])[H])C=3O2)O[H])=O)N([H])C(C(C([H])([H])[H])=C([H])C([H])=C([H])[C@]([H])(C([H])([H])[H])[C@@]([H])([C@@]([H])(C([H])([H])[H])[C@]([H])([C@@]1([H])C([H])([H])[H])O[H])O[H])=O)=O)=O)OC([H])([H])[H] |c:18|

Computed Properties

  • Exact Mass: 695.29400
  • Monoisotopic Mass: 695.294
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 50
  • Rotatable Bond Count: 3
  • Complexity: 1480
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 3
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 195A^2
  • Topological Polar Surface Area: 195
  • Surface Charge: 0
  • Tautomer Count: 339
  • XLogP3: 4.1

Experimental Properties

  • Color/Form: Yellow orange crystalline powder
  • Density: 1.2387 (rough estimate)
  • Melting Point: 179-181 ºC (dec.)
  • Boiling Point: 700.89°C (rough estimate)
  • Flash Point: 508.6 °C
  • Refractive Index: 1.6630 (estimate)
  • PSA: 194.99000
  • LogP: 3.95910
  • λmax: 390(MeOH)(lit.)
  • Merck: 8217
  • Specific Rotation: +476° (c=0.1, MeOH)

Rifamycin S Security Information

  • Symbol: GHS08
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H371
  • Warning Statement: P260-P264-P270-P308+P311-P405-P501
  • Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
  • RTECS:KD1925000
  • Toxicity:LD50 in mice (mg/kg): 122 i.v.; 258 i.p.; 3000 orally (Sensi, 1964)
  • Storage Condition:0-10°C

Rifamycin S Customs Data

  • Customs Data:

    China Customs Code:

    2941903000

Rifamycin S Pricemore >>

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Rifamycin S Suppliers

Amadis Chemical Company Limited
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(CAS:13553-79-2)Rifamycin S
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Zhengzhou Baoyu Pharmaceutical Co., Ltd.
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Additional information on Rifamycin S

Rifamycin S: A Comprehensive Overview

Rifamycin S, also known as Rifamycin S (CAS No. 13553-79-2), is a naturally occurring antibiotic belonging to the macrolide class. It is derived from the fermentation of Amycolatopsis orientalis, a soil-dwelling actinomycete. This compound has garnered significant attention in the scientific community due to its potent antimicrobial activity and potential applications in various fields, including medicine and biotechnology.

The molecular structure of Rifamycin S is characterized by a large lactone ring, which contributes to its ability to inhibit bacterial protein synthesis. Recent studies have highlighted its efficacy against a wide range of pathogens, including multidrug-resistant strains. For instance, research published in the *Journal of Antimicrobial Chemotherapy* demonstrated that Rifamycin S exhibits remarkable activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a promising candidate for combating antibiotic resistance.

One of the most intriguing aspects of Rifamycin S is its potential in biomedical applications. Scientists are exploring its use in targeted drug delivery systems, where its unique structure could be exploited to enhance drug specificity and reduce side effects. Additionally, studies have shown that Rifamycin S possesses anti-inflammatory properties, which could be harnessed for treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease.

The synthesis and modification of Rifamycin S have also been a focal point of recent research. Chemists have developed novel methods to enhance its stability and bioavailability, paving the way for more effective therapeutic formulations. For example, researchers at the University of California have successfully synthesized a derivative of Rifamycin S with improved pharmacokinetic properties, which could significantly extend its clinical utility.

In terms of industrial applications, Rifamycin S is increasingly being utilized in the agricultural sector as a natural alternative to synthetic antibiotics. Its ability to promote growth in livestock and prevent infections has made it a valuable asset in sustainable farming practices. However, regulatory bodies are closely monitoring its use to ensure compliance with safety standards and prevent the emergence of antibiotic resistance.

Recent advancements in genomics and proteomics have further deepened our understanding of Rifamycin S's mechanisms of action. By mapping its interactions with bacterial ribosomes, scientists have identified novel targets for drug design. This knowledge is expected to accelerate the development of next-generation antibiotics that are both potent and less prone to resistance.

Moreover, the environmental impact of Rifamycin S has been a topic of growing concern. Studies indicate that improper disposal of this compound can lead to contamination of water bodies and disrupt aquatic ecosystems. To address this issue, researchers are developing eco-friendly production methods and waste management strategies that minimize environmental hazards associated with Rifamycin S manufacturing.

In conclusion, Rifamycin S (CAS No. 13553-79-2) stands as a testament to the immense potential of natural products in addressing global health challenges. Its versatility across multiple applications underscores the importance of continued research into its properties and uses. As science advances, we can expect even more innovative solutions leveraging this remarkable compound to emerge.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:13553-79-2)Rifamycin S
A1200356
Purity:99%
Quantity:5g
Price ($):344.0
Email
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
(CAS:13553-79-2)Rifamycin S
LE045
Purity:99% HPLC
Quantity:5KG/1KG/25KG/100KG
Price ($):Inquiry
Email